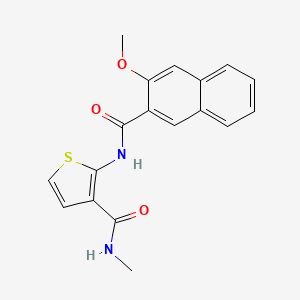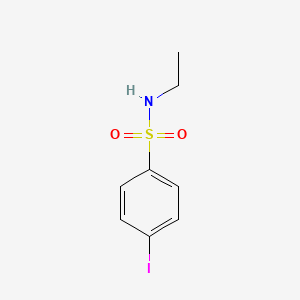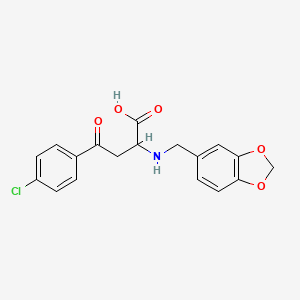
2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide is a synthetic organic compound with the molecular formula C18H16N2O3S. This compound is characterized by the presence of a naphthalene ring, a thiophene ring, and an amide linkage. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carbonyl chloride with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.
Reduction: Reduced amide derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Drug Discovery: As a potential lead compound for the development of new pharmaceuticals.
Material Science: In the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide
- N-[2-methoxy-4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
Uniqueness
2-(3-methoxynaphthalene-2-amido)-N-methylthiophene-3-carboxamide is unique due to the presence of both a naphthalene ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-19-16(21)13-7-8-24-18(13)20-17(22)14-9-11-5-3-4-6-12(11)10-15(14)23-2/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTQZJDZLXSBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B2804456.png)
![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)
![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2804465.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)
![9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2804470.png)
![1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2804471.png)


![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)
![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)
